molecular formula C11H7BrN4 B8419350 3-(6-Bromopyridin-2-yl)-1h-pyrazolo[3,4-b]pyridine

3-(6-Bromopyridin-2-yl)-1h-pyrazolo[3,4-b]pyridine

Cat. No.: B8419350
M. Wt: 275.10 g/mol
InChI Key: WYPCGLRAKNGQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Bromo-2-pyridyl)-1H-pyrazolo[5,4-b]pyridine is a heterocyclic compound that features a pyrazolo[5,4-b]pyridine core with a bromopyridyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromopyridin-2-yl)-1h-pyrazolo[3,4-b]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-bromo-2-pyridinecarboxaldehyde and hydrazine derivatives.

    Cyclization Reaction: The key step involves the cyclization of the hydrazine derivative with the 6-bromo-2-pyridinecarboxaldehyde under acidic or basic conditions to form the pyrazolo[5,4-b]pyridine core.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromo-2-pyridyl)-1H-pyrazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The pyrazolo[5,4-b]pyridine core can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in the presence of bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted pyrazolo[5,4-b]pyridines can be obtained.

    Coupling Products: Biaryl and heteroaryl derivatives are common products from coupling reactions.

    Oxidation and Reduction Products: Oxidized or reduced forms of the pyrazolo[5,4-b]pyridine core.

Scientific Research Applications

3-(6-Bromo-2-pyridyl)-1H-pyrazolo[5,4-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents targeting various diseases.

    Materials Science: The compound is used in the synthesis of organic semiconductors and other advanced materials.

    Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(6-Bromopyridin-2-yl)-1h-pyrazolo[3,4-b]pyridine depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Materials Science: In organic semiconductors, the compound’s electronic properties facilitate charge transport and other functions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopyridine: A simpler analog with a single bromine substituent on the pyridine ring.

    6-Bromo-2-pyridinecarboxaldehyde: A precursor in the synthesis of 3-(6-Bromopyridin-2-yl)-1h-pyrazolo[3,4-b]pyridine.

    2,2’-Bipyridine: A related compound with two pyridine rings connected by a single bond.

Uniqueness

3-(6-Bromo-2-pyridyl)-1H-pyrazolo[5,4-b]pyridine is unique due to its fused pyrazolo[5,4-b]pyridine core, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for designing novel compounds with specific biological or material properties.

Properties

Molecular Formula

C11H7BrN4

Molecular Weight

275.10 g/mol

IUPAC Name

3-(6-bromopyridin-2-yl)-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C11H7BrN4/c12-9-5-1-4-8(14-9)10-7-3-2-6-13-11(7)16-15-10/h1-6H,(H,13,15,16)

InChI Key

WYPCGLRAKNGQDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=C3C=CC=NC3=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.